molecular formula C11H12Cl2O3 B14780399 Ethyl 2,5-dichloro-4-ethoxybenzoate

Ethyl 2,5-dichloro-4-ethoxybenzoate

Cat. No.: B14780399
M. Wt: 263.11 g/mol
InChI Key: XZXNXCMYTWXRJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,5-dichloro-4-ethoxybenzoate (C₁₁H₁₁Cl₂O₃) is a benzoate ester characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 5, an ethoxy group at position 4, and an ethyl ester group. This substitution pattern confers unique physicochemical properties, making it a compound of interest in synthetic chemistry, agrochemicals, and pharmaceuticals. Its reactivity is influenced by the electron-withdrawing chlorine atoms and the alkoxy group’s steric and electronic effects .

Properties

Molecular Formula

C11H12Cl2O3

Molecular Weight

263.11 g/mol

IUPAC Name

ethyl 2,5-dichloro-4-ethoxybenzoate

InChI

InChI=1S/C11H12Cl2O3/c1-3-15-10-6-8(12)7(5-9(10)13)11(14)16-4-2/h5-6H,3-4H2,1-2H3

InChI Key

XZXNXCMYTWXRJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)Cl)C(=O)OCC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,5-dichloro-4-ethoxybenzoate can be synthesized through the esterification of 2,5-dichloro-4-ethoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,5-dichloro-4-ethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride may be used.

Major Products Formed

Scientific Research Applications

Ethyl 2,5-dichloro-4-ethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,5-dichloro-4-ethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

Ethyl 2,6-Dichloro-3-methoxybenzoate (C₁₀H₁₀Cl₂O₃)
  • Structural Differences : Chlorine atoms at positions 2 and 6, methoxy at position 3 vs. ethoxy at position 4 in the target compound.
  • The methoxy group’s smaller size (vs. ethoxy) may enhance solubility in polar solvents .
Ethyl 3,5-Dichloro-4-isopropoxybenzoate (C₁₃H₁₅Cl₂O₃)
  • Structural Differences : Chlorines at 3 and 5, bulkier isopropoxy at position 3.
  • Implications : The isopropoxy group introduces greater steric hindrance, likely slowing ester hydrolysis rates compared to the ethoxy group in the target compound. This bulkiness may also limit interactions in biological systems .

Alkoxy Group Variations

Methyl 3,5-Dichloro-4-ethoxybenzoate (C₁₀H₁₀Cl₂O₃)
  • Structural Differences : Methyl ester (vs. ethyl) with ethoxy at position 4.
  • Hydrolysis rates may differ due to the smaller ester group .
Ethyl 3-Chloro-4,5-dimethoxybenzoate (C₁₁H₁₃ClO₄)
  • Structural Differences : Methoxy groups at positions 4 and 5 vs. ethoxy at 4 and chlorine at 5 in the target compound.
  • The lack of a second chlorine (vs. 2,5-dichloro) reduces halogen bonding capabilities .

Functional Group Variations

Ethyl 2,5-Difluoro-4-formylbenzoate (C₁₁H₁₀F₂O₃)
  • Structural Differences : Fluorine atoms at 2 and 5, formyl group at 4 (vs. ethoxy).
  • Implications : Fluorine’s strong electron-withdrawing effect increases ring electron deficiency, favoring nucleophilic aromatic substitution. The formyl group offers a reactive site for condensation reactions, unlike the inert ethoxy group .
Ethyl 2,6-Dichloro-3-hydroxy-4-methoxybenzoate (C₁₀H₁₀Cl₂O₄)
  • Structural Differences : Hydroxy at position 3, methoxy at 4, and chlorines at 2 and 5.
  • Implications : The hydroxy group introduces acidity (pKa ~8–10), enabling deprotonation under basic conditions, which is absent in the ethoxy-substituted target compound. This acidity may facilitate chelation in metal-catalyzed reactions .

Data Tables: Structural and Functional Comparisons

Table 1. Substituent Position and Alkoxy Group Variations

Compound Name Substituents (Positions) Alkoxy Group Molecular Formula Key Properties/Applications
Ethyl 2,5-dichloro-4-ethoxybenzoate Cl (2,5); OEt (4) Ethoxy C₁₁H₁₁Cl₂O₃ High halogen bonding; agrochemical intermediate
Ethyl 2,6-dichloro-3-methoxybenzoate Cl (2,6); OMe (3) Methoxy C₁₀H₁₀Cl₂O₃ Steric hindrance; reduced reactivity
Ethyl 3,5-dichloro-4-isopropoxybenzoate Cl (3,5); OiPr (4) Isopropoxy C₁₃H₁₅Cl₂O₃ Slow hydrolysis; material science applications

Table 2. Ester and Functional Group Variations

Compound Name Ester Group Functional Group (Position) Molecular Formula Key Properties/Applications
Methyl 3,5-dichloro-4-ethoxybenzoate Methyl OEt (4) C₁₀H₁₀Cl₂O₃ Lower lipophilicity; lab reagent
Ethyl 2,5-difluoro-4-formylbenzoate Ethyl CHO (4) C₁₁H₁₀F₂O₃ Electrophilic reactivity; synthesis intermediate
Ethyl 2,6-dichloro-3-hydroxy-4-methoxybenzoate Ethyl OH (3); OMe (4) C₁₀H₁₀Cl₂O₄ Acidic proton; metal chelation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.